2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Description
Introduction to 2-Methyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Hydrobromide
Structural Significance in Alkaloid Chemistry
The molecular architecture of this compound features a fused bicyclic system comprising a benzene ring condensed with a piperidine-like nitrogen-containing ring (Figure 1). Key structural elements include:
- Tetrahydroisoquinoline Core : The six-membered benzene ring fused to a partially saturated piperidine ring creates a rigid scaffold that mimics bioactive alkaloids such as morphine and berberine.
- Methyl Substituent : A methyl group at the C2 position introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.
- Carboxylic Acid Moiety : The C3-carboxylic acid group enhances polarity, enabling salt formation (e.g., hydrobromide) and improving solubility in aqueous systems.
- Hydrobromide Counterion : The ionic pairing with bromide stabilizes the crystalline form, facilitating purification and storage.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂·BrH | |
| Molecular Weight | 272.14 g/mol | |
| Purity | ≥95% | |
| Solubility (Hydrobromide) | Soluble in polar solvents (e.g., DMSO, water) |
This structural profile enables the compound to serve as a precursor in synthesizing complex alkaloids and pharmacophores. For instance, the carboxylic acid group permits conjugation with peptides or other heterocycles, a strategy employed in developing protease inhibitors and receptor antagonists.
Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Research
Tetrahydroisoquinoline derivatives have been integral to medicinal chemistry since the isolation of morphine in the early 19th century. The discovery of this compound emerged from efforts to optimize the pharmacokinetic properties of THIQ-based natural products. Key milestones include:
- Early Alkaloid Isolation (1820–1950) : Initial studies focused on plant-derived THIQ alkaloids like papaverine, which demonstrated vasodilatory effects. These findings spurred interest in synthetic analogs.
- Synthetic Advancements (1960–2000) : Improved methods for THIQ ring formation, such as Pictet-Spengler cyclization, enabled large-scale production of derivatives. The introduction of carboxylic acid substituents marked a shift toward water-soluble analogs.
- Modern Applications (2000–Present) : THIQ derivatives are now explored as anticancer agents (e.g., trabectedin analogs), neuroprotectants, and enzyme inhibitors. The hydrobromide salt of 2-methyl-THIQ-3-carboxylic acid has been utilized in peptide-based drug design to enhance bioavailability.
Table 2: Evolution of THIQ Derivatives in Drug Discovery
| Era | Key Development | Impact |
|---|---|---|
| 19th Century | Isolation of morphine and papaverine | Established THIQ alkaloids as therapeutics |
| Mid-20th Century | Synthesis of simple THIQ analogs | Enabled structure-activity relationship studies |
| 21st Century | Functionalized derivatives (e.g., carboxylic acids) | Expanded applications in targeted therapy |
The compound’s historical trajectory underscores its versatility as a synthetic intermediate and its enduring relevance in addressing unmet medical needs. Recent studies highlight its role in modulating immune checkpoints like PD-1/PD-L1, positioning it as a candidate for oncology research.
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.BrH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABJDKNFWNGJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The resulting compound can be further modified through various chemical reactions to introduce the carboxylic acid and hydrobromide functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . These interactions can lead to various biological effects, such as altered neurotransmitter release or changes in cellular signaling pathways .
Comparison with Similar Compounds
Hydrochloride Salt vs. Hydrobromide Salt
The hydrochloride salt (CAS: 54329-54-3) shares the same base structure but differs in counterion. Key distinctions:
The hydrobromide salt is often preferred for enhanced crystallinity and stability in peptide coupling reactions .
Unsubstituted TIQ-3-carboxylic Acid Derivatives
Example: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (TIC, CAS: 151004-92-1)
Halogen-Substituted Analogs
Example: 6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: CID 105511324)
- Structural Difference : Bromo substituent at the 6-position of the aromatic ring.
- Impact: Enhanced electronic effects due to bromine’s electronegativity, altering binding affinity in enzyme inhibition . Potential applications in antiviral therapies, similar to brominated marine algal derivatives (e.g., 8-bromo-6-hydroxy-7-methoxy-TIQ-3-carboxylate) .
Hydroxylated Derivatives
Example: L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 128502-56-7)
- Structural Difference : Hydroxyl group at the 7-position.
- Impact: Increased hydrogen-bonding capacity, improving solubility in aqueous media . Potential for targeting oxidative stress pathways, unlike the non-hydroxylated analog .
Fmoc-Protected Derivatives
Example: N-Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 136030-33-6)
Biological Activity
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide (also referred to as 2-Methyl-TIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : 273.14 g/mol
- CAS Number : 20335-68-6
- Density : 1.198 g/cm³
- Boiling Point : 372.1 °C at 760 mmHg
Synthesis
The synthesis of 2-Methyl-TIC typically involves the Pictet–Spengler reaction, which is a well-established method for creating tetrahydroisoquinoline derivatives. This reaction utilizes tryptophan derivatives and aldehydes under acidic conditions to yield the desired tetrahydroisoquinoline framework.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of 2-Methyl-TIC. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. In various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl), it demonstrated an IC₅₀ value indicative of its potency compared to standard antioxidants like ascorbic acid.
| Compound | IC₅₀ Value (µg/mL) |
|---|---|
| 2-Methyl-TIC | 18.27 ± 1.1 |
| Ascorbic Acid | 7.83 ± 0.5 |
Enzyme Inhibition
In addition to its antioxidant properties, 2-Methyl-TIC has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as a tyrosinase inhibitor, which is relevant in the context of skin whitening agents and treatment of hyperpigmentation.
- Tyrosinase Inhibition : The compound displayed competitive inhibition with an IC₅₀ value comparable to known inhibitors like kojic acid.
The biological activity of 2-Methyl-TIC can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes due to its structural conformation.
Case Studies
- Antioxidant Activity Study : A study conducted on various thiazolidine derivatives showed that modifications at specific positions significantly enhanced antioxidant activity. The presence of hydroxyl groups was particularly beneficial for radical scavenging capabilities.
- Tyrosinase Inhibition Research : A comparative analysis with other isoquinoline derivatives revealed that structural modifications in the tetrahydroisoquinoline framework could lead to enhanced inhibitory effects against tyrosinase.
Therapeutic Applications
Given its biological activities, 2-Methyl-TIC may have several therapeutic applications:
- Dermatological Treatments : Its role as a tyrosinase inhibitor suggests potential use in treating skin disorders related to pigmentation.
- Antioxidant Supplements : Due to its antioxidant properties, it could be developed as a dietary supplement aimed at reducing oxidative stress.
- Neuroprotective Agents : Preliminary studies indicate that isoquinoline derivatives may have neuroprotective effects, warranting further investigation into their use in neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide?
The synthesis typically involves esterification and acid-catalyzed cyclization. For example, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be treated with acetyl chloride in methanol under reflux to form the methyl ester intermediate . Subsequent hydrobromide salt formation is achieved via neutralization with HBr. Key steps include:
- Reaction conditions : Reflux in methanol (50 mL) with acetyl chloride (9 mL) at 0°C, followed by heating for 2 hours.
- Purification : Crystallization or column chromatography to isolate the hydrobromide salt.
- Yield optimization : Adjusting stoichiometry of HBr and monitoring pH during salt formation .
Q. How is enantiomeric purity validated for this compound?
Enantiomeric purity is assessed using:
- Polarimetry : Measurement of specific optical rotation (e.g., [α]²⁰D = -99.1° for the (S)-enantiomer in methanol) .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- X-ray crystallography : Confirmation of absolute configuration via single-crystal analysis, as demonstrated for structurally related tetrahydroisoquinoline derivatives .
Q. What spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.7–7.9 ppm) and methyl groups (δ 2.1–3.5 ppm) .
- UV-Vis spectroscopy : Identification of conjugated systems (e.g., λmax at 207 nm and 287 nm for brominated analogs) .
- Mass spectrometry (ESI-MS) : Verification of molecular ion peaks (e.g., [M+H]⁺ at m/z 288.097 for the hydrobromide salt) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Asymmetric catalysis : Use of chiral auxiliaries or catalysts to control the stereochemistry at C3. For example, (R)- or (S)-configurations are stabilized via steric hindrance in cyclization steps .
- Dynamic resolution : Racemic mixtures can be resolved using enantioselective crystallization or enzymatic methods, as seen in related tetrahydroisoquinoline derivatives .
- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .
Q. What strategies mitigate instability in aqueous or oxidative conditions?
- pH-controlled storage : Maintain solutions at pH 4–6 to prevent hydrolysis of the tetrahydroisoquinoline ring .
- Antioxidant additives : Include 0.1% ascorbic acid or nitrogen purging to reduce oxidation of the methyl group .
- Lyophilization : Stabilize the hydrobromide salt as a lyophilized powder for long-term storage .
Q. How can pharmacological activity be evaluated using structural analogs?
- SAR studies : Modify the methyl group or carboxylic acid moiety to assess binding affinity. For example, brominated analogs (e.g., 8-bromo derivatives) show enhanced bioactivity in tyrosine-related pathways .
- In vitro assays : Use fluorescence polarization or radioligand binding to quantify interactions with target receptors (e.g., opioid or adrenergic receptors) .
- Metabolic stability : Evaluate hepatic microsome clearance rates to optimize pharmacokinetic profiles .
Q. How are contradictory data in solubility or reactivity resolved?
- Solubility contradictions : Use co-solvents (e.g., DMSO-water mixtures) or salt screening (e.g., switching to hydrochloride salts) to improve dissolution .
- Reactivity discrepancies : Conduct kinetic studies under varying temperatures and catalysts to identify rate-limiting steps. For example, ester hydrolysis rates differ significantly between (R)- and (S)-enantiomers .
Q. What computational tools predict interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to receptor active sites (e.g., μ-opioid receptor) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess conformational stability of the tetrahydroisoquinoline ring in lipid bilayers .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
